molecular formula C13H16N2O3 B103878 (S)-1,4-Benzodioxan-2-carboxypiperazine CAS No. 401941-54-6

(S)-1,4-Benzodioxan-2-carboxypiperazine

Cat. No. B103878
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-LBPRGKRZSA-N
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Description

(S)-1,4-Benzodioxan-2-carboxypiperazine is a key chiral intermediate used in the synthesis of (S)-doxazosin mesylate, a pharmaceutical compound. The importance of this intermediate lies in its chirality and its role in the production of a medication that has significant therapeutic applications .

Synthesis Analysis

The synthesis of (S)-1,4-Benzodioxan-2-carboxypiperazine can be achieved through two main approaches. The first approach involves the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate using an esterase from Serratia, followed by amide formation. The second approach is the direct resolution of 1,4-benzodioxan-2-carboxypiperazine with d-tartaric acid. These methods have been optimized to produce (S)-doxazosin mesylate with a high yield (80%) and excellent enantiomeric excess (99.9% e.e.), which is crucial for the drug's efficacy and safety profile .

Molecular Structure Analysis

The molecular structure of (S)-1,4-Benzodioxan-2-carboxypiperazine is characterized by the presence of a benzodioxan ring and a piperazine moiety. The chirality of the compound is an essential feature for its biological activity. The precise three-dimensional arrangement of the atoms within this molecule dictates its interaction with biological targets, which is why the synthesis methods focus on achieving a high enantiomeric excess .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (S)-1,4-Benzodioxan-2-carboxypiperazine beyond its synthesis, the compound's chemical reactivity would be influenced by the functional groups present in its structure. The benzodioxan ring and the piperazine moiety could potentially undergo various chemical transformations, which would be important in further modifying the compound for different pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1,4-Benzodioxan-2-carboxypiperazine are not explicitly detailed in the provided papers. However, such properties would include solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties are significant for the compound's handling, storage, and formulation into a final pharmaceutical product. The high enantiomeric excess mentioned indicates that the compound has been synthesized with a high degree of purity, which is also an important aspect of its physical properties .

Scientific Research Applications

Enzymatic and Chemical Synthesis

  • (S)-1,4-Benzodioxan-2-carboxypiperazine is a key intermediate in synthesizing the (S)-enantiomer of doxazosin, an antihypertensive drug. Researchers have developed practical chemical and enzymatic technologies for its synthesis. These include enzymatic resolution with esterase and direct resolution with d-tartaric acid, leading to an efficient process with high yield and enantiomeric excess (Fang et al., 2001).

Biocatalysis in Drug Production

  • Biocatalytic methods, particularly using lipases, have been employed for the enantioselective synthesis of (S)-1,4-benzodioxan-2-carboxypiperazine. Lipases from bacterial sources have shown more success in resolving its ester forms, essential for the production of the more effective (S) enantiomer of doxazosin mesylate (Varma et al., 2008).

Role as a Serotonin Receptor Ligand

  • The compound has been studied as a selective ligand for 5-HT1A receptors, acting as an agonist at presynaptic sites and an antagonist at postsynaptic sites. This dual action offers potential for neurological and psychiatric applications (Millan et al., 1993).

Resolution of Enantiomers for Pharmaceutical Use

  • Research has focused on the resolution of racemic mixtures of 1,4-benzodioxan-2-carboxypiperazine, a critical step in producing enantiomerically pure compounds for pharmaceutical applications. Techniques like preferential crystallization and entrainment have been explored for this purpose (Bolchi et al., 2007).

Versatility as a Medicinal Scaffold

  • The 1,4-benzodioxane structure, integral to (S)-1,4-benzodioxan-2-carboxypiperazine, is a versatile scaffold in medicinal chemistry. It's employed in designing molecules with diverse bioactivities, including agonists and antagonists at various receptor types, and in the development of antitumor and antibacterial agents (Bolchi et al., 2020).

Chemoenzymatic Synthesis for Chiral Carboxylic Acids

  • The chemoenzymatic synthesis of chiral carboxylic acids, including derivatives of 1,4-benzodioxane-2-carboxylic acid, showcases the importance of this compound in the production of pharmaceuticals. These derivatives serve as building blocks for drugs whose efficacy depends on the configuration of the chiral carbon (Benz et al., 2007).

Safety And Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, or environmental impact. It also includes appropriate handling and disposal procedures .

properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)[C@@H]2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351046
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,4-Benzodioxan-2-carboxypiperazine

CAS RN

401941-54-6
Record name (S)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QK Fang, P Grover, Z Han, FX McConville… - Tetrahedron …, 2001 - Elsevier
(S)-1,4-Benzodioxan-2-carboxypiperazine (S)-2, the key chiral intermediate for the synthesis of (S)-doxazosin, was prepared utilizing two approaches: (i) enzymatic resolution of ethyl 1,…
Number of citations: 38 www.sciencedirect.com

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